diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid
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Overview
Description
Anabasine sulfate mixed with thiophos (1:1) is a compound that combines anabasine sulfate, a naturally occurring pyridine alkaloid, with thiophos, a phosphorothioic acid derivative Anabasine is structurally similar to nicotine and is found in plants such as Nicotiana glauca and Anabasis aphylla Thiophos, on the other hand, is a synthetic organophosphorus compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anabasine sulfate involves the extraction of anabasine from plant sources, followed by its conversion to the sulfate form. This can be achieved through acid-base reactions where anabasine is treated with sulfuric acid to form anabasine sulfate. Thiophos is synthesized through the reaction of diethyl phosphorochloridothioate with a suitable nucleophile, such as a nitrophenol derivative, under controlled conditions.
Industrial Production Methods
Industrial production of anabasine sulfate mixed with thiophos typically involves large-scale extraction and purification processes. Anabasine is extracted from plant materials using solvents, followed by its conversion to the sulfate form. Thiophos is produced through chemical synthesis in industrial reactors, ensuring high purity and yield. The two compounds are then mixed in a 1:1 ratio under controlled conditions to form the final product.
Chemical Reactions Analysis
Types of Reactions
Anabasine sulfate mixed with thiophos undergoes various chemical reactions, including:
Oxidation: Anabasine can be oxidized to form various oxidation products.
Reduction: Thiophos can undergo reduction reactions, leading to the formation of phosphorothioate derivatives.
Substitution: Both anabasine and thiophos can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives of anabasine and thiophos.
Reduction: Reduced phosphorothioate compounds.
Substitution: Substituted anabasine and thiophos derivatives.
Scientific Research Applications
Anabasine sulfate mixed with thiophos has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying alkaloid and organophosphorus chemistry.
Biology: Investigated for its potential as an insecticide due to its neurotoxic effects on pests.
Medicine: Studied for its potential therapeutic applications, including its role as a biomarker for tobacco use and its effects on acetylcholinesterase activity.
Industry: Utilized in the development of novel pesticides and as a component in chemical research.
Mechanism of Action
The mechanism of action of anabasine sulfate mixed with thiophos involves multiple pathways:
Anabasine: Acts as a nicotinic acetylcholine receptor agonist, leading to the depolarization of nerve cells and subsequent neurotoxic effects.
Thiophos: Inhibits acetylcholinesterase, leading to the accumulation of acetylcholine at synapses and prolonged nerve stimulation.
Comparison with Similar Compounds
Similar Compounds
Nicotine: Structurally similar to anabasine, with similar neurotoxic effects.
Nornicotine: Another alkaloid found in tobacco, with similar biological activity.
Lobeline: An alkaloid with similar pharmacological properties.
Uniqueness
Anabasine sulfate mixed with thiophos is unique due to its combined effects of nicotinic receptor agonism and acetylcholinesterase inhibition. This dual action makes it a potent compound for research in neuropharmacology and pest control.
Properties
CAS No. |
37357-65-6 |
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Molecular Formula |
C20H30N3O9PS2 |
Molecular Weight |
551.6 g/mol |
IUPAC Name |
diethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid |
InChI |
InChI=1S/C10H14N2.C10H14NO5PS.H2O4S/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;1-3-14-17(18,15-4-2)16-10-7-5-9(6-8-10)11(12)13;1-5(2,3)4/h3-4,6,8,10,12H,1-2,5,7H2;5-8H,3-4H2,1-2H3;(H2,1,2,3,4)/t10-;;/m0../s1 |
InChI Key |
PZZDPGFHAIANQL-XRIOVQLTSA-N |
Isomeric SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-].C1CCN[C@@H](C1)C2=CN=CC=C2.OS(=O)(=O)O |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-].C1CCNC(C1)C2=CN=CC=C2.OS(=O)(=O)O |
Origin of Product |
United States |
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